N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide
Overview
Description
N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and has been extensively studied for its various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide involves the inhibition of various enzymes and proteins. This compound is known to bind to the active site of these enzymes and proteins, thereby preventing their normal functioning.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound is known to inhibit the activity of various enzymes and proteins, which can lead to a range of physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many future directions for the use of N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide in scientific research. One of the most promising applications of this compound is in the development of new drugs and therapies for various diseases. Additionally, this compound can be used to study the function of various enzymes and proteins, which can lead to a better understanding of their role in various biological processes.
Scientific Research Applications
N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide has been extensively studied for its various applications in scientific research. One of the most common applications of this compound is in the field of biochemistry, where it is used as a tool to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
N-benzyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-21-13-17(12-20-21)15-22(14-16-7-4-3-5-8-16)28(26,27)19-10-6-9-18(11-19)23(24)25/h3-13H,2,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYBZNJLJJWWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.